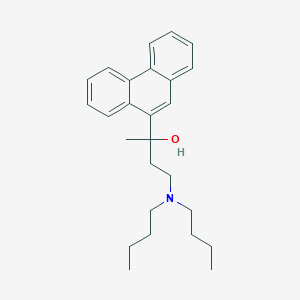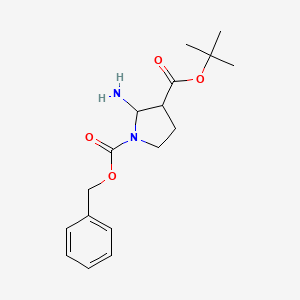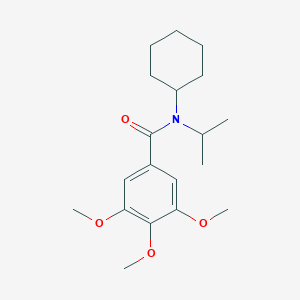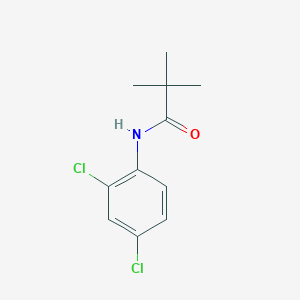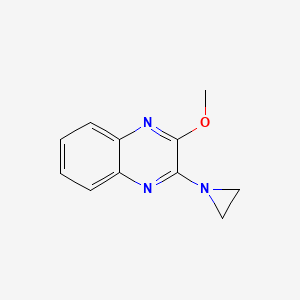
Quinoxaline, 2-(1-aziridinyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-aziridin-1-yl-2-methoxy-quinoxaline is a heterocyclic compound that features both aziridine and quinoxaline moieties Aziridines are three-membered nitrogen-containing rings known for their high reactivity, while quinoxalines are bicyclic compounds containing a benzene ring fused with a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-aziridin-1-yl-2-methoxy-quinoxaline typically involves the formation of the quinoxaline core followed by the introduction of the aziridine ring. One common method is the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline core. The methoxy group can be introduced via methylation reactions. The aziridine ring is then formed through aziridination reactions, which can involve the use of aziridine precursors and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the condensation and aziridination steps, ensuring consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, would be beneficial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-aziridin-1-yl-2-methoxy-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of amino derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Amino derivatives and other ring-opened products
Applications De Recherche Scientifique
3-aziridin-1-yl-2-methoxy-quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 3-aziridin-1-yl-2-methoxy-quinoxaline involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This can result in the inhibition of enzymes or the disruption of cellular processes. The quinoxaline moiety can interact with DNA and proteins, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler analog without the aziridine ring, used in various chemical and biological applications.
2-methoxyquinoxaline: Similar structure but lacks the aziridine ring, used in medicinal chemistry.
Aziridine: A simpler compound with only the aziridine ring, used as a building block in organic synthesis
Uniqueness
3-aziridin-1-yl-2-methoxy-quinoxaline is unique due to the combination of the aziridine and quinoxaline moieties, which imparts distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
92289-53-7 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)-3-methoxyquinoxaline |
InChI |
InChI=1S/C11H11N3O/c1-15-11-10(14-6-7-14)12-8-4-2-3-5-9(8)13-11/h2-5H,6-7H2,1H3 |
Clé InChI |
OQVBWLCXCLNBNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=CC=CC=C2N=C1N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
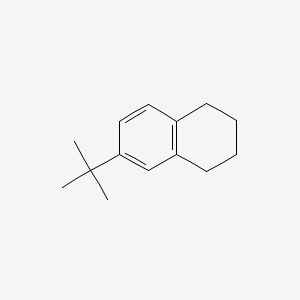
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
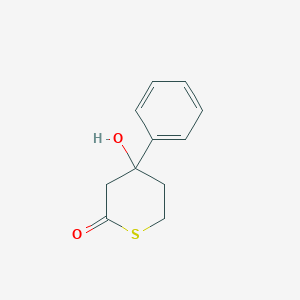

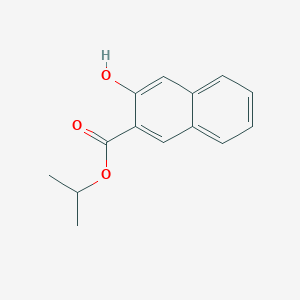
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
